molecular formula C20H21F3N4O B1487368 Flibanserin D4 CAS No. 2122830-91-3

Flibanserin D4

Cat. No.: B1487368
CAS No.: 2122830-91-3
M. Wt: 394.4 g/mol
InChI Key: PPRRDFIXUUSXRA-ZEJCXXMWSA-N
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Description

Flibanserin D4 is a chemical compound known for its selective affinity for serotonin 5-HT1A, dopamine D4, and serotonin 5-HT2A receptors. It is primarily recognized for its role in the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. The compound has been the subject of extensive research due to its unique pharmacological profile and potential therapeutic applications.

Mechanism of Action

Target of Action

Flibanserin-d4, also known as Flibanserin D4, primarily targets serotonin receptors in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, and sexual behavior.

Mode of Action

Flibanserin-d4 acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This means it enhances the action of 5-HT1A receptors while inhibiting the action of 5-HT2A receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HT2C receptors .

Biochemical Pathways

The action of Flibanserin-d4 on these receptors contributes to a reduction in serotonin levels and an increase in dopamine and norepinephrine levels in the brain . These changes affect various biochemical pathways involved in reward processing, potentially influencing motivation, interest, and desire .

Result of Action

The molecular and cellular effects of Flibanserin-d4’s action involve changes in neurotransmitter levels in the brain. By reducing serotonin levels and increasing dopamine and norepinephrine levels, Flibanserin-d4 may influence reward processing, potentially enhancing sexual interest and desire .

Biochemical Analysis

Biochemical Properties

Flibanserin D4 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin receptors, specifically acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . Additionally, this compound moderately antagonizes dopamine D4 receptors and 5-HT2B and 5-HT2C receptors . These interactions result in the modulation of neurotransmitter levels, including the reduction of serotonin and the increase of norepinephrine and dopamine .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, this compound modulates the release of neurotransmitters, leading to changes in cellular communication and function . The compound’s impact on dopamine and norepinephrine levels also affects cellular metabolism and energy balance . These effects are observed in different cell types, including neurons and other cells involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, this compound modulates the activity of these receptors, leading to changes in neurotransmitter release . The compound’s action on dopamine D4 receptors and 5-HT2B and 5-HT2C receptors further contributes to its overall effect on neurotransmitter levels . These interactions result in the reduction of serotonin and the increase of norepinephrine and dopamine, which play a crucial role in reward processing and sexual desire .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over time . Long-term effects on cellular function include sustained changes in neurotransmitter levels and modulation of cellular signaling pathways . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, this compound may induce toxic or adverse effects, including sedation and changes in motor behavior . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . The interaction with specific enzymes and cofactors plays a crucial role in the compound’s metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with these transporters and proteins affects its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to specific receptors and transporters . These interactions play a crucial role in the compound’s overall pharmacokinetics and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity and function . These targeting signals and modifications play a crucial role in the compound’s overall efficacy and cellular effects . The subcellular localization of this compound is essential for its interaction with specific biomolecules and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flibanserin D4 involves multiple steps, starting with the preparation of the core piperazine ring. The process typically includes the following steps:

  • Formation of the Piperazine Ring: : The piperazine ring is formed through a cyclization reaction involving the reaction of a diamine with a suitable dicarboxylic acid derivative.

  • Introduction of the Phenyl Group: : The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.

  • Final Steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Flibanserin D4 undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions are used to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: : Substitution reactions are used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Common reagents include halogenating agents, such as thionyl chloride, and nucleophiles, such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound.

Scientific Research Applications

Flibanserin D4 has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a standard in analytical chemistry.

  • Biology: : Studied for its effects on neurotransmitter receptors and its potential role in modulating neural activity.

  • Medicine: : Investigated for its therapeutic potential in treating conditions such as HSDD and other neurological disorders.

  • Industry: : Employed in the development of new pharmaceuticals and as a reference compound in drug discovery.

Comparison with Similar Compounds

Flibanserin D4 is compared with other similar compounds, such as:

  • Flibanserin HCl: : Similar in structure but contains chloride ions instead of deuterium atoms.

  • Flibanserin Impurities: : Various impurities and related compounds that differ in their functional groups and molecular weights.

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterparts.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRDFIXUUSXRA-ZEJCXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of flibanserin D4 in the analysis of flibanserin in human plasma?

A1: this compound serves as an internal standard (IS) in the ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying flibanserin in plasma []. An IS is a compound similar in structure and properties to the analyte (flibanserin in this case) but chemically distinguishable (due to isotopic labeling). It is added to the plasma sample at a known concentration before extraction and analysis.

    Q2: How does the use of this compound contribute to the validation of the analytical method?

    A2: The U.S. Food and Drug Administration (FDA) sets specific guidelines for validating bioanalytical methods []. Using this compound as an internal standard directly contributes to meeting these guidelines by enabling the assessment of:

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